N-(cyanomethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(cyanomethyl)-2-(trifluoromethyl)benzamide: is an organic compound characterized by the presence of a cyanomethyl group and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with cyanomethylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(cyanomethyl)-2-(trifluoromethyl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-(cyanomethyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The cyanomethyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-(fluoromethyl)benzamide
- N-(cyanomethyl)-2-(chloromethyl)benzamide
- N-(cyanomethyl)-2-(bromomethyl)benzamide
Uniqueness
N-(cyanomethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties compared to other halogenated analogs. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14/h1-4H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUYBRYPHWDUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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